molecular formula C34H47NO4 B1668370 Celivarone CAS No. 401925-43-7

Celivarone

Número de catálogo: B1668370
Número CAS: 401925-43-7
Peso molecular: 533.7 g/mol
Clave InChI: ZCENNVQCOZQSGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Celivarone es un derivado de benzofurano no yodado que se ha investigado por su posible uso en la terapia antiarrítmica. Es estructuralmente similar a la amiodarona y la dronedarona, que son agentes antiarrítmicos bien conocidos. This compound se ha estudiado por su capacidad para controlar varios tipos de arritmias cardíacas, incluida la fibrilación auricular y la taquicardia ventricular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de celivarone implica múltiples pasos, comenzando con el derivado de benzofurano apropiado. Los pasos clave incluyen:

    Formación del núcleo de benzofurano: Esto implica la ciclización de un precursor adecuado para formar el anillo de benzofurano.

    Introducción del grupo butilo: Esto se logra a través de reacciones de alquilación.

    Adición del grupo dibutylamino propilo: Este paso implica la reacción del derivado de benzofurano con un haluro de dibutylamino propilo en condiciones básicas.

    Formación del éster carboxilato: Esto se hace por esterificación del grupo ácido carboxílico con isopropanol.

Métodos de Producción Industrial: La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para una transferencia eficiente de calor y masa, y el empleo de catalizadores para aumentar las velocidades de reacción y los rendimientos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Celivarone experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Atrial Fibrillation and Atrial Flutter

Celivarone has been evaluated in clinical trials for its effectiveness in maintaining sinus rhythm in patients with AF and atrial flutter. The MAIA trial involved 673 patients who were randomized to receive different dosages of this compound or amiodarone following cardioversion. Results indicated that while lower doses of this compound showed a reduction in symptomatic recurrences of AF/AFL compared to placebo, the overall efficacy in maintaining sinus rhythm was not statistically significant across treatment groups .

Ventricular Arrhythmias

The ALPHEE study focused on patients with implantable cardioverter-defibrillators (ICDs) who had experienced ventricular tachycardia or ventricular fibrillation. This trial assessed the ability of this compound to prevent ICD interventions or sudden cardiac death. Findings revealed no significant difference in the rates of appropriate ICD shocks between this compound and placebo groups. Specifically, 67% of patients in the this compound 50 mg group experienced ICD interventions compared to 61.5% in the placebo group, indicating a lack of efficacy .

Safety Profile

Across various studies, this compound has shown a satisfactory safety profile. Adverse events were reported at rates comparable to placebo, suggesting that while this compound may not be effective, it is generally well-tolerated by patients . This aspect is critical for its potential use as an adjunct therapy for patients unable to tolerate other antiarrhythmic medications.

Comparative Efficacy Data

The following table summarizes key findings from major clinical trials involving this compound:

Study Population Dosage Primary Outcome Results
MAIAPatients with AF/AFL after cardioversion50, 100, 200, 300 mg/dayMaintenance of sinus rhythmNo significant difference; lower doses showed fewer symptomatic recurrences
ALPHEEPatients with ICDs and previous VT/VF episodes50, 100, 300 mg/dayPrevention of ICD interventions/sudden deathNo significant difference; placebo had similar outcomes
CORYFEEPatients with AF/AFL300 or 600 mg/daySpontaneous conversion to sinus rhythmNo significant difference observed

Case Study: MAIA Trial

In this trial, patients receiving this compound at lower doses reported fewer symptomatic recurrences of AF compared to those on placebo. However, the overall maintenance of sinus rhythm was not significantly improved when compared to higher doses or amiodarone.

Case Study: ALPHEE Trial

This study highlighted that while this compound did not significantly reduce the rate of ICD interventions compared to placebo, it demonstrated a tolerable safety profile across all dosage groups. The findings suggest a need for further research into alternative therapies for patients with high-risk arrhythmias who require additional antiarrhythmic support.

Mecanismo De Acción

Celivarone ejerce sus efectos a través de un mecanismo de acción multifactorial. Bloquea los canales de sodio, calcio y potasio, así como los receptores beta, de forma dependiente de la dosis. Esto conduce a la estabilización de las membranas celulares cardíacas y la prevención de la actividad eléctrica anormal en el corazón. Los objetivos moleculares incluyen varios canales iónicos y receptores involucrados en la excitabilidad y la conducción cardíaca .

Comparación Con Compuestos Similares

Celivarone es similar a otros agentes antiarrítmicos como la amiodarona y la dronedarona. Tiene varias características únicas:

Compuestos Similares:

Actividad Biológica

Celivarone, a non-iodinated benzofuran derivative, is an experimental antiarrhythmic drug under investigation for its potential to treat various cardiac arrhythmias, particularly atrial fibrillation (AF) and atrial flutter (AFL). It shares structural similarities with established antiarrhythmics like amiodarone and dronedarone but aims to provide similar therapeutic benefits without the associated thyroid toxicity.

This compound exhibits a multifaceted mechanism of action, which includes:

  • Ion Channel Modulation : It blocks multiple ion channels including:
    • Sodium channels (INaI_{Na})
    • L-type calcium channels (ICaI_{Ca})
    • Various potassium channels (IKI_{K}): IKrI_{Kr}, IKsI_{Ks}, IKAChI_{KACh}, and IKv1.5I_{Kv1.5} .
  • Beta-Receptor Inhibition : It inhibits β1-adrenergic receptors, contributing to its antiarrhythmic effects.

The drug’s action leads to prolonged PQ intervals and decreased myocardial cell shortening, indicating effective channel blockade. This results in longer action potential durations and reduced heart rate variability, essential for managing arrhythmias .

Overview of Clinical Studies

Several clinical trials have assessed the efficacy of this compound in maintaining sinus rhythm and converting AF/AFL:

  • MAIA Trial :
    • Participants : 673 patients with AF/AFL.
    • Dosing : this compound (50, 100, 200, or 300 mg once daily) vs. amiodarone vs. placebo.
    • Results : No significant difference in time to AF/AFL relapse was observed. However, lower doses of this compound showed fewer symptomatic recurrences compared to placebo .
  • CORYFEE Study :
    • Participants : 150 patients with AF/AFL.
    • Dosing : this compound (300 or 600 mg once daily) vs. placebo.
    • Results : No significant difference in spontaneous conversion rates to sinus rhythm between treatment and control groups .
  • ICD Study :
    • Participants : 153 patients with implantable cardioverter-defibrillators (ICDs).
    • Dosing : this compound (100 or 300 mg daily) vs. placebo for six months.
    • Results : The study reported more heart failure events in the this compound group, although not statistically significant .

Summary of Findings

Study NameParticipantsDosingKey Findings
MAIA Trial673This compound (50-300 mg), Amiodarone, PlaceboNo significant difference in relapse time; lower doses had fewer symptomatic recurrences
CORYFEE150This compound (300 or 600 mg), PlaceboNo significant difference in conversion rates
ICD Study153This compound (100 or 300 mg), PlaceboMore heart failure events; not statistically significant

Potential Applications

This compound's unique profile suggests several potential applications beyond AF/AFL treatment:

  • Hypertension Management : Preliminary studies indicate that this compound may inhibit hypertension induced by angiotensin II and phenylephrine without direct receptor affinity .
  • Genetic Arrhythmias : Its ability to target multiple ion channels makes it a candidate for treating genetic arrhythmias linked to ion channel mutations .

Safety Profile

This compound is noted for its favorable safety profile compared to traditional antiarrhythmics like amiodarone:

  • Reduced Thyroid Toxicity : As a non-iodinated compound, this compound does not carry the risk of thyroid dysfunction associated with iodinated antiarrhythmics.
  • Lower Adverse Event Rates : Clinical trials have indicated fewer adverse events compared to amiodarone .

Propiedades

IUPAC Name

propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCENNVQCOZQSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960620
Record name Celivarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401925-43-7
Record name Celivarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401925-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Celivarone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401925437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celivarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Celivarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 401925-43-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CELIVARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K45001587E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Celivarone
Reactant of Route 2
Reactant of Route 2
Celivarone
Reactant of Route 3
Reactant of Route 3
Celivarone
Reactant of Route 4
Reactant of Route 4
Celivarone
Reactant of Route 5
Reactant of Route 5
Celivarone
Reactant of Route 6
Celivarone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.